molecular formula C20H19N5O3S B11284652 N-(4-acetamidophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

N-(4-acetamidophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No.: B11284652
M. Wt: 409.5 g/mol
InChI Key: XKZZRMGASWZQSO-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetamidophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring is synthesized by reacting α-haloketones with thiourea under basic conditions.

    Introduction of Phenylureido Group: The phenylureido group is introduced by reacting the thiazole derivative with phenyl isocyanate.

    Acetylation: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of antimicrobial or anticancer activity, the compound may disrupt cellular processes, leading to cell death.

Comparison with Similar Compounds

  • N-(4-acetamidophenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
  • This compound analogs

Comparison:

  • Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
  • Similar Compounds: Other thiazole derivatives with different substituents on the thiazole ring or phenyl ring may exhibit similar but not identical properties.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C20H19N5O3S/c1-13(26)21-15-7-9-16(10-8-15)22-18(27)11-17-12-29-20(24-17)25-19(28)23-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,21,26)(H,22,27)(H2,23,24,25,28)

InChI Key

XKZZRMGASWZQSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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